molecular formula C13H9F3N2O2 B8378063 2-Phenylamino-6-trifluoromethyl-nicotinic acid

2-Phenylamino-6-trifluoromethyl-nicotinic acid

Cat. No. B8378063
M. Wt: 282.22 g/mol
InChI Key: JSPWKMQFQLETEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylamino-6-trifluoromethyl-nicotinic acid is a useful research compound. Its molecular formula is C13H9F3N2O2 and its molecular weight is 282.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylamino-6-trifluoromethyl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylamino-6-trifluoromethyl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Phenylamino-6-trifluoromethyl-nicotinic acid

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

2-anilino-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-7-6-9(12(19)20)11(18-10)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20)

InChI Key

JSPWKMQFQLETEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-trifluoromethyl-nicotinic acid (5 g, 22.2 mmol) in tetrahydrofuran (20 mL) cooled to −78° C. was treated with lithium bis(trimethylsilyl)amide (1.0 M solution in tetrahydrofuran, 66.5 mL, 66.5 mmol). This solution was stirred at −78° C. for 2 h. At this time, the reaction was treated with a solution of aniline (19.6 g, 19.2 mL, 210 mmol) in tetrahydrofuran (20 mL). The reaction was allowed to gradually warm to 25° C. and was stirred at 25° C. overnight. At this time, the reaction mixture was diluted with ethyl acetate (250 mL), washed with a saturated aqueous sodium bicarbonate solution (2×150 mL), water (1×50 mL), and a saturated aqueous sodium chloride solution (1×50 mL). The organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was triturated in ether to afford 2-phenylamino-6-trifluoromethyl-nicotinic acid (6.19 g, 96.9%) as a light brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
66.5 mL
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 50 mL round-bottomed flask, 2-chloro-6-(trifluoromethyl)-nicotinic acid (5 g, 22.2 mmol) was combined with THF (20 mL) to give a dark red solution. The reaction solution was cooled to −78° C., lithium hexamethyldisilazane (LiHMDS, 1.0 M in THF) (66.5 mL, 66.5 mmol) was added and stirred for 2 hr. A solution of aniline (19.6 g, 19.2 mL, 210 mmol) in THF (20 mL) was added dropwise to the reaction and the reaction was allowed to gradually warm at room temperature. The resultant reaction was stirred overnight. The reaction mixture was diluted with ethyl acetate (250 mL). The organic layers were combined, washed with saturated aqueous NaHCO3 (2×150 mL), H2O (1×50 mL), and brine (1×50 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The compound was triturated in ether to give of 2-phenylamino-6-trifluoromethyl-nicotinic acid (6.19 g, 98.9%) as a light brown solid. The material was not further purified.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
66.5 mL
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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